12-Tridecenal
Description
Structure
3D Structure
Properties
IUPAC Name |
tridec-12-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,13H,1,3-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIGUEYKNYGPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720749 | |
| Record name | Tridec-12-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63618-39-3 | |
| Record name | Tridec-12-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Methodologies for 12 Tridecenal Isomers
Stereoselective Synthesis of (Z)-12-Tridecenal and Related Isomers
The biological activity of unsaturated aldehydes like 12-tridecenal is often highly dependent on the stereochemistry of the double bond. The (Z)-isomer, in particular, often requires synthetic strategies that can enforce this specific geometry.
While this compound itself is not chiral, the principles of enantioselective and diastereoselective synthesis are crucial when preparing more complex analogues or when the synthetic route proceeds through chiral intermediates. For instance, the synthesis of related pheromones often employs chiral building blocks derived from natural sources or asymmetric synthesis to install specific stereocenters. researchgate.net Although direct enantioselective approaches to this compound are not common due to its achiral nature, diastereoselective reactions can be pivotal in controlling the geometry of the double bond.
A primary method for achieving high (Z)-selectivity is the Wittig reaction. nih.govyoutube.com The choice of the ylide and the reaction conditions are critical in determining the stereochemical outcome. Non-stabilized ylides, typically prepared from primary alkyl halides and triphenylphosphine (B44618) followed by deprotonation with a strong base like n-butyllithium, generally favor the formation of (Z)-alkenes when reacted with aldehydes. youtube.com The reaction proceeds through a betaine (B1666868) intermediate, and in non-polar solvents with salt-free ylides, the kinetic product is the (Z)-isomer.
The following table summarizes a typical Wittig reaction approach for the synthesis of (Z)-12-tridecenal:
| Reactant 1 | Reactant 2 | Reagents | Solvent | Key Outcome |
| Undecyltriphenylphosphonium bromide | Acrolein | n-Butyllithium | Tetrahydrofuran (THF) | High (Z)-selectivity |
Modern synthetic chemistry has seen a surge in the development of catalytic systems that offer high stereoselectivity. For the synthesis of (Z)-alkenes, transition metal-catalyzed reactions provide powerful alternatives to traditional methods. For instance, organophosphorus-catalyzed diaza-Wittig reactions have been developed for the synthesis of certain cyclic compounds, showcasing the potential for catalysis in Wittig-type transformations. rsc.org
While not specifically detailed for this compound in the provided literature, catalytic hydrogenation of alkynes is a well-established method for the synthesis of (Z)-alkenes. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic example that provides excellent selectivity for the cis-alkene from the corresponding alkyne precursor, 12-tridecynal.
The table below outlines a catalytic hydrogenation approach:
| Substrate | Catalyst | Conditions | Product |
| 12-Tridecynal | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | H₂ (1 atm), Quinoline, Methanol | (Z)-12-Tridecenal |
Development of Novel Synthetic Pathways
The demand for efficient and adaptable synthetic routes has driven the development of novel pathways that allow for modularity and scalability, which are crucial for research applications.
Modular synthesis allows for the construction of a target molecule from distinct building blocks that can be independently synthesized and then coupled together. nih.govnih.gov This approach is highly advantageous for creating a library of analogues, as different modules can be swapped in or out to generate structural diversity. For the synthesis of this compound and its analogues, a modular approach could involve the synthesis of two key fragments: an eleven-carbon fragment and a two-carbon fragment containing the aldehyde functionality.
A retrosynthetic analysis might break down this compound as follows:
Retrosynthetic Approach for this compound
This modularity allows for the synthesis of various analogues by simply starting with different alkyl halides or modified aldehyde components. nih.gov
For research purposes, particularly in fields like chemical ecology where multiple analogues may need to be screened for biological activity, the efficiency and scalability of a synthetic route are paramount. A multi-step synthesis with low yields at each step is impractical for producing the necessary quantities of material. Therefore, the development of high-yielding, one-pot, or tandem reactions is a significant goal. rsc.org
The Wittig reaction, while a cornerstone, can present challenges in terms of purification, as the triphenylphosphine oxide byproduct can be difficult to separate from the desired product. To address this, modifications such as the Horner-Wadsworth-Emmons reaction, which uses a phosphonate (B1237965) ester to generate a water-soluble phosphate (B84403) byproduct, can be employed to simplify purification and improve scalability. organic-chemistry.org
Derivatization Strategies for Analogues and Pro-Pheromones
The synthesis of analogues and pro-pheromones is a key strategy in the study of chemical signaling. Analogues are structurally similar compounds used to probe structure-activity relationships, while pro-pheromones are precursors that are converted to the active pheromone under specific conditions.
The modular synthetic approaches described above are directly applicable to the creation of a wide range of this compound analogues. For example, by varying the chain length of the phosphonium (B103445) ylide or by introducing functional groups onto the alkyl chain, a diverse library of compounds can be generated. The synthesis of structurally diverse benzosuberene analogues as anti-cancer agents highlights how systematic modifications to a core structure can be achieved. nih.gov
Pro-pheromones are designed to release the active compound in a controlled manner. For an aldehyde like this compound, a pro-pheromone could be an acetal, which is stable under neutral or basic conditions but hydrolyzes to release the aldehyde in an acidic environment. The synthesis of such acetals can be readily achieved by reacting this compound with an appropriate alcohol in the presence of an acid catalyst.
Synthesis of Structurally Modified this compound Derivatives
The synthesis of structurally modified derivatives of this compound, such as those with altered chains, functional groups, or isotopic labels, is essential for probing their biological activities and mechanisms of action. A variety of synthetic strategies have been developed to access these valuable research tools.
One of the most powerful and versatile methods for constructing the carbon-carbon double bond in this compound and its analogues is the Wittig reaction . This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. numberanalytics.comnumberanalytics.com The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions, allowing for the selective synthesis of either the (E)- or (Z)-isomer of the target alkene. numberanalytics.comresearchgate.netyoutube.com For instance, stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. numberanalytics.com
Another prominent method is the Horner-Wadsworth-Emmons (HWE) reaction , which typically employs a phosphonate carbanion and an aldehyde to yield an alkene. A significant advantage of the HWE reaction is that it usually favors the formation of the (E)-alkene with high stereoselectivity. wikipedia.orgtcichemicals.com This method has been widely applied in the synthesis of various natural products containing unsaturated carbonyl moieties. conicet.gov.ar The byproducts of the HWE reaction are water-soluble phosphate esters, which simplifies the purification of the final product. wikipedia.org
The Suzuki coupling reaction offers another robust approach for the synthesis of unsaturated systems. This palladium-catalyzed cross-coupling reaction joins an organoboron compound with an organohalide. wikipedia.orglibretexts.orgyoutube.com Its mild reaction conditions and tolerance of a wide range of functional groups make it a valuable tool in the synthesis of complex molecules, including long-chain unsaturated aldehydes and their derivatives. nih.gov
The synthesis of fluorinated analogues of long-chain aldehydes has also been explored. The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule. Methodologies for synthesizing fluorinated building blocks that can then be incorporated into the this compound scaffold are of considerable interest.
Below is a table summarizing key reactions used in the synthesis of unsaturated aldehydes and their derivatives:
| Reaction Name | Reactants | Typical Product Stereoselectivity | Key Advantages |
| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | (Z) for non-stabilized ylides, (E) for stabilized ylides | Versatile, well-established. numberanalytics.comnumberanalytics.com |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion, Aldehyde/Ketone | Predominantly (E) | High (E)-selectivity, easy byproduct removal. wikipedia.orgtcichemicals.com |
| Suzuki Coupling | Organoboron compound, Organohalide | Stereospecific | Mild conditions, high functional group tolerance. wikipedia.orglibretexts.org |
Chemical Transformation for Biosynthesis Pathway Elucidation
To unravel the intricate biosynthetic pathways of natural products like this compound, chemists often synthesize isotopically labeled versions of the compound or its precursors. These labeled molecules act as tracers, allowing researchers to follow their metabolic fate within a biological system.
Isotopic labeling , particularly with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is a powerful technique. The synthesis of deuterium-labeled compounds can be achieved through various methods, including the use of deuterated reagents in established synthetic routes. For example, a deuterated phosphonium ylide could be used in a Wittig reaction to introduce deuterium at a specific position in the this compound molecule. The use of D₂O (heavy water) in combination with certain catalysts can also facilitate hydrogen-deuterium exchange on a substrate molecule. x-chemrx.com
The synthesis of chemical probes is another critical strategy for studying biosynthetic pathways and identifying molecular targets. These probes are typically analogues of the natural compound that have been modified to include a reporter group, such as a fluorescent tag or a reactive group for covalent modification of target proteins. The design and synthesis of such probes require careful consideration to ensure that the modification does not significantly alter the biological activity of the parent molecule.
The following table outlines approaches for creating tools to study biosynthesis:
| Approach | Description | Application in Biosynthesis Studies |
| Isotopic Labeling | Incorporation of stable isotopes (e.g., ²H, ¹³C) into the molecular structure. | Tracing the metabolic fate of the compound and identifying biosynthetic intermediates. x-chemrx.com |
| Chemical Probes | Synthesis of analogues containing reporter groups (e.g., fluorophores, biotin) or reactive functionalities. | Identifying cellular targets and interaction partners of the natural product. |
Biosynthesis and Metabolic Pathways of 12 Tridecenal in Biological Systems
Enzymatic Mechanisms of 12-Tridecenal Formation
The synthesis of this compound likely begins with common fatty acid precursors and proceeds through the coordinated action of several enzyme families.
The final step in the formation of this compound from its corresponding carboxylic acid precursor, 12-tridecenoic acid, is catalyzed by a carboxylic acid reductase (CAR). CARs are a family of enzymes that reduce carboxylic acids to aldehydes in an ATP and NADPH-dependent manner. nih.govoup.comnih.gov These enzymes exhibit broad substrate specificity, acting on a range of aliphatic and aromatic carboxylic acids. oup.comacs.orgresearchgate.net In the context of insect pheromone biosynthesis, fatty acyl-CoA reductases (FARs) are crucial in converting fatty acyl-CoA precursors to fatty alcohols, which can then be oxidized to aldehydes. nih.govnih.govresearchgate.net Some FARs can directly produce aldehydes. nih.gov The conversion of the fatty alcohol intermediate to the final aldehyde is carried out by alcohol oxidases. nih.govfrontiersin.org
Table 1: Key Enzyme Families in Aldehyde Formation
| Enzyme Family | Function | Cofactors | Relevance to this compound |
|---|---|---|---|
| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes | ATP, NADPH | Catalyzes the final step from 12-tridecenoic acid. nih.govoup.comnih.gov |
| Fatty Acyl-CoA Reductases (FARs) | Reduction of fatty acyl-CoAs to fatty alcohols/aldehydes | NADPH | Produces the precursor alcohol or the aldehyde directly. nih.govnih.govresearchgate.net |
The introduction of the double bond at the 12th position of the tridecenal molecule is a critical step governed by desaturase enzymes. Fatty acid desaturases are responsible for creating double bonds at specific locations within a fatty acid chain. researchgate.netnih.gov The biosynthesis of an unsaturated C13 aldehyde like this compound would likely involve a desaturase with Δ12 or a similar specificity, acting on a saturated C13 fatty acid precursor. However, the direct action of a Δ12-desaturase on a C13 substrate is not commonly reported. It is more plausible that a longer-chain fatty acid undergoes desaturation, followed by a chain-shortening process.
In insects, particularly moths, a remarkable diversity of desaturases has been identified, some with unusual specificities that are key to producing species-specific pheromones. oup.compnas.orgnih.gov For instance, a multifunctional desaturase with Δ11, Δ11-acetylenase, and Δ13 desaturase activities has been found in the processionary moth, Thaumetopoea pityocampa. pnas.org This highlights the potential for a single enzyme to perform multiple steps in a biosynthetic pathway.
Elongases are enzymes that work in concert with desaturases to lengthen the carbon chain of fatty acids. nih.govdoaj.org The production of a C13 fatty acid precursor for this compound could involve the action of elongases on shorter-chain fatty acids, followed by desaturation. The interplay between desaturases and elongases is crucial in determining the final chain length and degree of unsaturation of the resulting aldehyde. doaj.org
Genetic Regulation and Molecular Biology of Biosynthetic Pathways
Transcriptome analysis of the pheromone glands of various insects, including the Asian corn borer, Ostrinia furnacalis, has led to the identification of numerous candidate genes involved in the biosynthesis of fatty acid-derived pheromones. nih.govnih.govplos.org These studies have revealed a suite of genes encoding for fatty acid synthases, desaturases, elongases, and fatty-acyl reductases.
While no genes have been explicitly identified for this compound synthesis, the genes responsible for the production of structurally similar C14 pheromones in Ostrinia species provide strong clues. For instance, transcriptome sequencing of O. furnacalis pheromone glands has identified multiple fatty-acyl reductase genes, desaturase genes, and other enzymes potentially involved in the biosynthetic pathway. nih.govfrontiersin.org
Table 2: Candidate Genes from Ostrinia furnacalis Antennal Transcriptome Potentially Involved in Unsaturated Aldehyde Biosynthesis
| Gene Family | Number of Identified Genes | Potential Role in this compound Biosynthesis | Reference |
|---|---|---|---|
| Carboxylesterases (CCEs) | 19 | Degradation or modification of precursors | nih.gov |
| Glutathione S-transferases (GSTs) | 17 | Detoxification and transport | nih.gov |
| Cytochrome P450s (CYPs) | 24 | Modification of fatty acid chains | nih.gov |
| Aldehyde Oxidases (AOXs) | 6 | Conversion of alcohols to aldehydes or degradation | nih.gov |
| Fatty-acyl Reductase (FAR) | Multiple candidates | Reduction of 12-tridecenoic acid | nih.gov |
The biosynthesis of insect pheromones is often regulated by neuropeptides, with the Pheromone Biosynthesis Activating Neuropeptide (PBAN) being a key player. nih.govusda.gov PBAN can influence the flux of precursors through the biosynthetic pathway by modulating the activity of key enzymes. usda.gov Studies on Ostrinia nubilalis have shown that PBAN can increase the reduction of fatty acid pheromone precursors. usda.gov
Transcriptional regulation involves transcription factors that control the expression of the biosynthetic genes. In the context of insect cuticular hydrocarbon and pheromone biosynthesis, changes in the expression profiles of desaturases and elongases are correlated with the production of specific compounds. nih.govdoaj.org The transition of worker bees to different social roles, for example, is accompanied by changes in the expression of specific desaturase and elongase genes, which in turn alters their cuticular hydrocarbon profile. doaj.org While specific transcription factors for this compound have not been identified, it is likely that its production is similarly controlled by a complex interplay of regulatory proteins that respond to developmental and environmental cues.
Precursor Utilization and Metabolic Flux Analysis
The biosynthesis of this compound starts from common primary metabolites. The likely precursor is a C13 fatty acid, tridecanoic acid, which would then be desaturated to form 12-tridecenoic acid. Tridecanoic acid itself is a relatively uncommon fatty acid and its own biosynthesis would likely proceed from shorter-chain fatty acids through the action of elongases.
Metabolic flux analysis (MFA) is a powerful technique to quantify the flow of metabolites through a metabolic network. While no specific MFA studies on this compound have been published, MFA has been widely applied to understand and engineer fatty acid metabolism in various organisms. This approach could be used to identify the primary precursors and quantify the metabolic flux towards this compound production. By using isotopically labeled substrates, such as 13C-labeled glucose or fatty acids, the contribution of different precursors and the activity of various pathways could be determined. frontiersin.org In the context of insect pheromone biosynthesis, labeled precursors have been used to trace the pathway and identify the points of regulation by factors like PBAN. usda.gov Such studies have shown that PBAN can alter the flux of specific fatty acids through the pheromone biosynthetic pathway. usda.gov
Fatty Acid Precursors and Their Conversion to this compound
The formation of this compound originates from the ubiquitous pool of cellular fatty acids. The biosynthetic route is hypothesized to involve a sequence of desaturation, chain shortening, and reduction steps, catalyzed by specific enzyme families.
A plausible biosynthetic pathway for this compound likely commences with a common saturated fatty acid, such as myristic acid (C14:0) or palmitic acid (C16:0). These fatty acids are synthesized de novo in the cytoplasm from acetyl-CoA. libretexts.org The conversion to this compound would then proceed through the following key enzymatic steps:
Desaturation: The introduction of a double bond into the fatty acid chain is a critical step. This is catalyzed by a class of enzymes known as fatty acid desaturases (FADs) . For the synthesis of this compound, a Δ12-desaturase would be required to introduce a double bond at the 12th position of a tridecanoic acid (C13:0) precursor. However, since odd-chain fatty acids like tridecanoic acid are less common, it is more probable that the desaturation occurs on an even-numbered fatty acid, followed by chain shortening. For instance, a Δ12-desaturase could act on a C14 or C16 fatty acid, which is then shortened. The activity of these desaturases is crucial and often determines the final structure of the unsaturated product. mdpi.com
Chain Shortening: To arrive at a C13 aldehyde from a longer-chain fatty acid, a chain-shortening mechanism is necessary. This can occur through a modified version of β-oxidation , which typically breaks down fatty acids into two-carbon acetyl-CoA units. In the case of odd-chain fatty acid production, the final cycle of β-oxidation on a C15 precursor would yield propionyl-CoA and acetyl-CoA, leaving a C13 chain. nih.govaocs.org Peroxisomal β-oxidation is known to handle very-long-chain fatty acids and can result in chain shortening. narayanamedicalcollege.com Another possibility is α-oxidation, which removes a single carbon atom at a time. nih.gov
Reduction: The final step in the formation of this compound is the reduction of the carboxyl group of the fatty acid precursor, 12-tridecenoic acid. This reduction is carried out by fatty acyl-CoA reductases (FARs) . These enzymes catalyze the conversion of fatty acyl-CoAs to fatty alcohols, often with a fatty aldehyde as an intermediate. nih.govstonybrook.edu Some FARs release the aldehyde product, while others retain it as a bound intermediate before further reduction to the alcohol. The specificity of the FAR for the chain length and degree of unsaturation of the fatty acyl-CoA substrate is a key determinant in the production of this compound.
A proposed pathway could therefore be:
Synthesis of a C14 or C16 saturated fatty acid (e.g., myristoyl-CoA or palmitoyl-CoA).
Desaturation by a Δx-desaturase to introduce a double bond at the appropriate position.
Chain shortening via one or more cycles of β-oxidation to yield a C13 unsaturated fatty acyl-CoA.
Reduction of the C13 unsaturated fatty acyl-CoA by a specific FAR to produce this compound.
Investigation of Biotransformation Pathways in Producing Organisms
The biotransformation of fatty acid precursors into this compound occurs in specific cellular compartments and is orchestrated by a suite of enzymes with defined substrate specificities.
In insects, the biosynthesis of pheromones, many of which are long-chain unsaturated aldehydes and alcohols, primarily takes place in specialized cells of the pheromone gland. nih.gov The enzymes involved, including desaturases and reductases, are often localized to the endoplasmic reticulum. The expression of the genes encoding these enzymes is tightly regulated, often in response to developmental and environmental cues. nih.gov
In plants, the synthesis of very-long-chain fatty acids (VLCFAs) and their derivatives, including aldehydes, also occurs in the endoplasmic reticulum. frontiersin.org These compounds can be components of cuticular waxes, which form a protective layer on the plant surface. The biosynthesis involves fatty acid elongase complexes, desaturases, and FARs. nih.govstonybrook.edu
The enzymatic machinery for producing this compound would likely mirror these systems. The process would begin with the transport of a suitable fatty acid precursor into the endoplasmic reticulum. Here, a membrane-bound desaturase would introduce the double bond. Subsequent chain shortening could also occur in this compartment or in peroxisomes. Finally, a specific FAR, also associated with the endoplasmic reticulum, would catalyze the reduction to this compound. The newly synthesized aldehyde could then be transported out of the cell or to other cellular locations for its biological function.
Biological and Ecological Roles in Non Human Organisms
Olfactory Perception and Chemoreception Mechanisms
Insects possess highly sophisticated olfactory systems that allow them to detect and discriminate a vast array of volatile chemical compounds in their environment. These systems are crucial for locating food, identifying mates, avoiding predators, and finding suitable oviposition sites. The perception of compounds like 12-Tridecenal relies on a complex interplay of molecular recognition, signal transduction, and neural processing.
Molecular Basis of Olfactory Receptor Binding and Activation (e.g., in insects)
The initial step in detecting volatile chemicals like this compound involves its interaction with specialized olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs). These ORs, often working in conjunction with a conserved co-receptor known as Orco, form ligand-gated ion channels. When this compound binds to a specific OR/Orco complex, it triggers a conformational change, leading to the opening of the ion channel and the generation of an electrical signal.
Research into insect olfactory receptors reveals that while many ORs are broadly tuned, some exhibit higher specificity for particular chemical structures, including unsaturated aldehydes. While direct studies detailing the specific receptors that bind this compound are limited in publicly accessible literature, the general mechanisms suggest that its unsaturated nature and aldehyde functional group would interact with specific binding pockets within certain ORs. Studies on related unsaturated aldehydes, such as trans-2-dodecenal (B1235498) and trans-2-tridecenal, have shown they elicit antennal responses in insects like the potato tuber moth (Phthorimaea operculella) mdpi.comijbs.com. This suggests that similar molecular recognition principles likely apply to this compound, with its specific chain length and double bond position influencing its affinity for particular receptors. The precise molecular interactions, such as hydrophobic and electrostatic forces within the receptor's binding pocket, would determine the specificity and sensitivity of the response nih.govbiorxiv.org.
Electrophysiological Studies of Antennal Responses (e.g., Electroantennography)
While specific EAG data for this compound are not extensively detailed in the retrieved literature, EAG studies on related compounds like trans-2-dodecenal and trans-2-tridecenal in Phthorimaea operculella have shown significant antennal responses mdpi.com. These studies often reveal sex-specific differences in sensitivity, with females sometimes exhibiting higher responses to host plant volatiles, likely due to their role in locating oviposition sites mdpi.comfrontiersin.org. Such findings provide a framework for understanding how this compound might elicit measurable antennal responses in relevant insect species, although specific quantitative data (e.g., EC50 values) for this particular compound would require targeted experimental investigation.
Neural Processing of this compound Signals in Olfactory Systems
Following the initial detection by OSNs, olfactory signals are relayed to the antennal lobe (AL), the primary olfactory processing center in the insect brain biorxiv.orgnih.gov. Within the AL, OSN axons converge onto specific spherical neuropils called glomeruli. Each glomerulus typically receives input from OSNs expressing a particular type of olfactory receptor, creating a spatial map of odor information nih.govlu.sefu-berlin.denih.gov.
Evolutionary Aspects of this compound Communication
The evolution of olfactory systems and pheromone communication is closely intertwined with insect speciation and adaptation. Changes in olfactory receptor genes, their expression patterns, and the resulting behavioral responses can lead to reproductive isolation and the divergence of species slu.sebiorxiv.orguva.nl. The evolution of insect olfaction is thought to be particularly linked to the development of flight, rather than the initial transition to terrestrial life mpg.de.
While direct evidence for the evolutionary trajectory of this compound is not explicitly detailed, the broader context of unsaturated aldehydes and pheromones in insect evolution provides insights. For instance, the evolution of olfactory receptors tuned to specific plant compounds, such as isothiocyanates (ITCs) in herbivorous insects, has been linked to gene duplication and neofunctionalization events biorxiv.orgbiorxiv.orgoup.comsanramlab.org. Similarly, the diversification of sex pheromones in moth species often involves changes in desaturase genes that modify double bond positions, leading to species-specific blends and reproductive isolation fu-berlin.de. If this compound functions as a pheromone or a key component in a pheromone blend, its evolutionary significance would lie in its contribution to mate recognition, assortative mating, and potentially speciation, especially if variations in its detection or production create reproductive barriers between populations.
Advanced Analytical Methodologies for 12 Tridecenal Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of volatile and semi-volatile compounds like 12-Tridecenal, enabling their separation from complex mixtures and subsequent quantification.
Gas Chromatography (GC) with Specialized Detectors (e.g., GC-EAD, GC-MS for trace analysis)
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds such as this compound. When coupled with specialized detectors, its capabilities are significantly enhanced, allowing for both the detection of biologically active compounds and sensitive quantification.
Coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful tool for identifying insect olfactory stimulants within a mixture of volatiles. nih.gov In this setup, the effluent from the GC column is split, with one portion directed to a conventional detector like a Flame Ionization Detector (FID) and the other to an insect's antenna. frontiersin.orgfrontiersin.org This allows for the simultaneous recording of chemical and physiological responses, pinpointing the specific compounds that elicit an antennal response. frontiersin.org This technique is instrumental in screening for biologically active components in insect pheromone blends and plant volatile mixtures. peerj.com While FID provides good sensitivity for a range of volatile organic compounds, its identification capabilities are limited to retention indices and peak shapes. frontiersin.orgfrontiersin.org
For definitive identification and trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. intertek.com Considered a gold standard in trace evidence analysis, GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. spectroscopyonline.comchromatographyonline.com This technique is versatile for isolating and analyzing different components in unknown mixtures. chromatographyonline.com For highly complex samples, two-dimensional gas chromatography (GCxGC-MS) can be employed to deconvolve co-eluting components and increase the sensitivity for minor compounds. spectroscopyonline.comchromatographyonline.com
| Technique | Detector | Primary Application for this compound Research | Key Advantages |
| GC-EAD | Insect Antenna & FID | Identification of biologically active isomers of this compound in complex volatile mixtures. | Directly links chemical structure to biological activity; high specificity for insect semiochemicals. |
| GC-MS | Mass Spectrometer | Definitive identification and quantification of this compound at trace levels in biological and environmental samples. | High sensitivity and specificity; provides structural information for unambiguous identification. intertek.com |
| GC-MS/MS | Tandem Mass Spectrometer | Enhanced specificity and sensitivity for trace-level detection in complex matrices. | Provides detailed structural information from daughter ions, aiding in isomer differentiation. intertek.com |
High-Performance Liquid Chromatography (HPLC) for Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful chromatographic technique applicable to a wide range of compounds, including the analysis of isomers that may not be readily separable by GC. researchgate.net For a compound like this compound, with the potential for geometric (cis/trans) isomers, HPLC offers a valuable analytical approach.
Reversed-phase HPLC, often utilizing a C18 column, is a common mode for the separation of organic molecules. nih.govnih.gov The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase. researchgate.net The composition of the mobile phase can be adjusted (gradient elution) to optimize the separation of closely related isomers. researchgate.net Detection is typically achieved using a photodiode array (PDA) detector or a mass spectrometer. nih.gov The combination of HPLC with mass spectrometry (LC-MS) provides both separation and structural information, which is particularly useful for the analysis of complex plant extracts or biological fluids. nih.gov
Spectroscopic Approaches for Elucidation of Biologically Produced Isomers
Spectroscopic techniques are indispensable for the detailed structural elucidation of biologically produced isomers of this compound, providing critical information on stereochemistry and confirming metabolite identities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of organic molecules, including the geometric isomers of this compound. wordpress.com One-dimensional (1D) ¹H-NMR is the most common NMR experiment and can provide initial information on the structure and presence of different isomers. encyclopedia.pub
For more complex structures and definitive stereochemical assignment, two-dimensional (2D) NMR experiments are employed. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful as they detect through-space interactions between protons, providing information on their spatial proximity. wordpress.com This is crucial for distinguishing between cis and trans isomers around the double bond in this compound. The magnitude of the coupling constants between vinylic protons in the ¹H-NMR spectrum can also provide strong evidence for the stereochemistry of the double bond.
Mass Spectrometry (MS) for Metabolite Identification in Complex Extracts
Mass spectrometry is a dominant analytical technique in metabolomics, offering high sensitivity and the ability to determine the elemental composition and structural information of molecules. escholarship.orgnih.gov For the identification of this compound and its metabolites in complex biological extracts, MS, particularly when coupled with a separation technique like LC or GC, is essential. nih.gov
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental formula of a compound. ijpras.com Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. nih.gov In MS/MS, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. ijpras.com The fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries or used for de novo structural elucidation. escholarship.orgnih.gov Multi-stage mass spectrometry (MSn) can provide even more detailed structural information by performing successive fragmentation experiments. escholarship.org
| Spectroscopic Technique | Information Provided for this compound | Application in Research |
| ¹H-NMR | Chemical shifts and coupling constants of protons. | Determination of the geometric configuration (cis/trans) of the double bond. |
| 2D-NOESY | Through-space correlations between protons. | Unambiguous assignment of stereochemistry by observing spatial proximities. wordpress.com |
| HRMS | Accurate mass-to-charge ratio. | Determination of the elemental composition of this compound and its metabolites. ijpras.com |
| MS/MS | Fragmentation patterns of selected ions. | Structural confirmation and identification of metabolites in complex biological matrices. nih.gov |
Sample Preparation and Extraction Techniques from Biological Matrices
Effective sample preparation is a critical first step in the analysis of this compound from biological matrices, as it serves to isolate and concentrate the analyte of interest while removing interfering substances. ijpsjournal.comnih.gov The choice of extraction technique depends on the nature of the biological matrix (e.g., insect glands, plant tissue, bodily fluids) and the physicochemical properties of this compound.
For volatile compounds like this compound from solid or semi-solid biological matrices, modern extraction techniques such as pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) are advantageous as they can be tailored for simultaneous extraction and cleanup. researchgate.net Solid-phase microextraction (SPME) is a solvent-free technique that is well-suited for the extraction of volatiles from the headspace of a sample or directly from a liquid matrix. researchgate.net
For liquid biological samples, common techniques include:
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. ijpsjournal.com
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. ijpsjournal.com
Protein Precipitation (PP): This is often used for samples with high protein content, such as plasma, to remove proteins that can interfere with the analysis. ijpsjournal.com
The goal of any sample preparation method is to obtain a clean extract with a high recovery of the target analyte, ensuring accurate and reliable analytical results. ijpsjournal.com
Non-invasive Collection Methods for Semiochemicals
A critical aspect of semiochemical research is the collection of volatile organic compounds (VOCs) from living organisms without causing harm or altering their natural physiological state. Non-invasive methods are paramount for obtaining biologically relevant data. Solid-Phase Microextraction (SPME) has emerged as a leading technique in this domain. tdl.orgsigmaaldrich.com
SPME is a solvent-free sample preparation technology that utilizes a coated fiber to concentrate volatile and semi-volatile compounds from a sample's headspace (the air or gas surrounding the sample). sigmaaldrich.comnih.gov The fiber, coated with a specific stationary phase, is exposed to the environment of interest, where it adsorbs or absorbs analytes. nih.gov After a designated sampling period, the fiber is retracted and transferred to the injection port of an analytical instrument, typically a gas chromatograph, for desorption and analysis. sigmaaldrich.com
The key advantages of SPME in semiochemical research include:
Sensitivity: It can concentrate trace-level volatiles, making it ideal for detecting the low concentrations typical of semiochemicals. sigmaaldrich.com
Solvent-Free: The elimination of solvents reduces the risk of sample contamination and environmental impact. sigmaaldrich.com
Versatility: A variety of fiber coatings are available, allowing for the targeted collection of different types of compounds based on polarity and molecular weight. nih.gov
Field-Applicability: Its simple, portable nature makes it suitable for collecting samples directly from organisms in their natural habitat. nih.gov
In the context of this compound, a volatile aldehyde, SPME provides an effective means of collection from sources such as insect cuticles or the headspace of plants and animals. For instance, a Carboxen/Polydimethylsiloxane (CAR/PDMS) coated fiber is well-suited for trapping trace-level, low molecular weight compounds like many insect pheromones. nih.govresearchgate.net Researchers can use this method to profile the volatile emissions of an organism over time without interference. tdl.org
| SPME Fiber Coating | Abbreviation | Primary Application | Target Analytes |
|---|---|---|---|
| Polydimethylsiloxane | PDMS | Non-polar compounds | Volatiles and semi-volatiles (e.g., alkanes) |
| Polyacrylate | PA | Polar compounds | Phenols, alcohols |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Trace-level volatile compounds | Gases, low molecular weight compounds (e.g., pheromones) |
| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Broad range of volatiles | Mixtures of polar and non-polar compounds |
Micro-analytical Strategies for Limited Biological Samples
Often, the amount of biological material available for semiochemical analysis is extremely limited, such as the secretions from a single insect gland or volatiles from a small plant part. This necessitates the use of micro-analytical strategies that offer high sensitivity and require minimal sample volume. The coupling of SPME with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted strategy for this purpose. tdl.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone of volatile compound analysis. sums.ac.ir
Gas Chromatography (GC) separates the complex mixture of compounds collected on the SPME fiber into individual components based on their volatility and interaction with the stationary phase of the GC column. botanyjournals.com
Mass Spectrometry (MS) then detects these separated components. It ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.gov
The synergy between SPME and GC-MS provides a robust workflow for analyzing limited samples. SPME effectively concentrates the analytes of interest, like this compound, from a small source, and the high sensitivity of GC-MS allows for the detection and identification of these compounds even at picogram levels. tdl.orgsums.ac.ir This is crucial when investigating the chemical signals of individual insects or subtle changes in an organism's volatile profile. researchgate.net
Further advancements in micro-analytical techniques include adaptations of SPME for direct surface sampling. For instance, the SPME fiber can be gently rubbed over an insect's cuticle to sample non-volatile or less volatile compounds, which can then be derivatized in situ to make them suitable for GC-MS analysis. nih.gov This approach avoids solvent extraction, which risks including lipids from internal tissues and contaminating the sample. nih.gov
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Injection Method | Introduction of the sample into the GC. For SPME, this involves thermal desorption of the fiber in the hot injector port. | Solvent-free, concentrates the entire sample for maximum sensitivity. |
| GC Column | A long, thin capillary tube coated with a stationary phase (e.g., DB-WAX) that separates compounds. | Choice of a mid-polarity column is suitable for separating aldehydes from other volatiles in a biological sample. mdpi.com |
| Oven Temperature Program | The temperature of the GC oven is increased over time to elute compounds with different boiling points. | A programmed ramp allows for the separation of a wide range of compounds, from highly volatile to semi-volatile. |
| Ionization Method (MS) | The process of creating ions. Electron Impact (EI) is most common, providing reproducible fragmentation patterns. | EI at 70 eV generates a standard, library-searchable mass spectrum for confident identification of this compound. mdpi.com |
| Mass Analyzer | Separates ions by their mass-to-charge ratio (e.g., Quadrupole). | Provides the mass spectrum used for identification and can be operated in selective ion monitoring (SIM) mode for enhanced sensitivity. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
